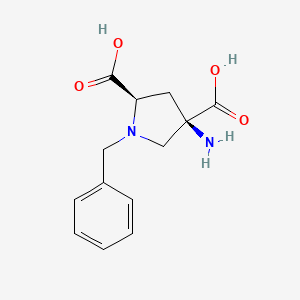

1-Benzyl-APDC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

171336-76-8 |

|---|---|

Molekularformel |

C13H16N2O4 |

Molekulargewicht |

264.28 g/mol |

IUPAC-Name |

(2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C13H16N2O4/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19)/t10-,13-/m1/s1 |

InChI-Schlüssel |

LYCSUAGKQMUTBR-ZWNOBZJWSA-N |

Isomerische SMILES |

C1[C@@H](N(C[C@]1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O |

Kanonische SMILES |

C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Binding Affinity of 1-Benzyl-APDC for Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 1-Benzyl-APDC for glutamate receptors, with a focus on its selectivity and the experimental methodologies used for its characterization.

Introduction to this compound and Glutamate Receptors

This compound, also known as N-benzyl-APDC or BnAPDC, is a chemical compound that has been investigated for its interaction with glutamate receptors. Glutamate receptors are the most abundant neurotransmitter receptors in the central nervous system and are critical for mediating excitatory synaptic transmission. They are broadly classified into two main families: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors.

The mGluR family is further subdivided into three groups based on sequence homology, pharmacology, and signal transduction pathways:

-

Group I: mGlu1 and mGlu5, which couple to Gq/G11 proteins and activate phospholipase C.

-

Group II: mGlu2 and mGlu3, which couple to Gi/Go proteins and inhibit adenylyl cyclase.

-

Group III: mGlu4, mGlu6, mGlu7, and mGlu8, which also couple to Gi/Go proteins and inhibit adenylyl cyclase.

This compound has emerged as a selective agonist for a specific receptor within this family, making it a valuable tool for neuropharmacological research.

Quantitative Binding Affinity Data

The binding affinity of this compound has been primarily characterized at the metabotropic glutamate receptor 6 (mGlu6). The following table summarizes the available quantitative data.

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | pValue | Reference |

| mGlu6 | Human | Radioligand Binding Assay | K_i | 20000 | 4.7 | [1] |

| mGlu6 | Rat | Functional Assay | EC_50 | 20000 | 4.7 | [1] |

Experimental Protocols

The determination of the binding affinity of this compound for mGlu6 receptors involved the following key experimental methodologies:

Radioligand Binding Assay (for K_i determination)

The inhibitory constant (K_i) of this compound at the human mGlu6 receptor was determined using a competitive radioligand binding assay. The general protocol for such an assay is as follows:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human mGlu6 receptor are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.

-

Incubation: The prepared membranes are incubated in a buffered solution containing a known concentration of a radiolabeled ligand that binds to the mGlu6 receptor (e.g., [³H]-L-AP4).

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the mGlu6 receptor.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound). The IC_50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i value is then calculated from the IC_50 value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay (for EC_50 determination)

The half-maximal effective concentration (EC_50) of this compound at the rat mGlu6 receptor was determined using a functional assay that measures the downstream signaling of the receptor. As mGlu6 is a Gi/Go-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. A common protocol is as follows:

-

Cell Culture: A stable cell line expressing the rat mGlu6 receptor is used (e.g., Chinese Hamster Ovary - CHO cells).

-

cAMP Accumulation Assay: The cells are pre-incubated with a substance that stimulates adenylyl cyclase and increases intracellular cAMP levels, such as forskolin.

-

Agonist Stimulation: Increasing concentrations of the agonist (this compound) are added to the cells. The activation of the mGlu6 receptor by this compound inhibits the forskolin-stimulated adenylyl cyclase, leading to a dose-dependent decrease in intracellular cAMP levels.

-

cAMP Quantification: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various methods, such as competitive immunoassays (e.g., ELISA) or assays based on fluorescence resonance energy transfer (FRET).

-

Data Analysis: The results are plotted as the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the concentration of this compound. The EC_50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

mGlu6 Receptor Signaling Pathway

The metabotropic glutamate receptor 6 (mGlu6) is a member of the Group III mGluRs and is predominantly expressed in the retina, specifically on the dendrites of ON-bipolar cells. Its signaling cascade is crucial for visual signal transduction.

Caption: Simplified signaling pathway of the mGlu6 receptor.

Experimental Workflow for K_i Determination

The following diagram illustrates the typical workflow for determining the K_i value of a compound using a radioligand binding assay.

Caption: Workflow for K_i determination of this compound.

Experimental Workflow for EC_50 Determination

The following diagram outlines the general steps involved in determining the EC_50 value of an agonist using a cAMP-based functional assay.

Caption: Workflow for EC_50 determination of this compound.

Conclusion

This compound is a valuable pharmacological tool characterized as a selective agonist for the metabotropic glutamate receptor 6. The available data indicates a micromolar affinity for both human and rat mGlu6 receptors. The experimental protocols for determining its binding affinity and functional potency are well-established and rely on standard radioligand binding and second messenger assays. Further research to elucidate the complete binding profile of this compound across all glutamate receptor subtypes would provide a more comprehensive understanding of its selectivity and potential off-target effects. The detailed methodologies and workflows provided in this guide serve as a foundational resource for researchers in the field of glutamate receptor pharmacology and drug discovery.

References

Pharmacological Profile of 1-Benzyl-APDC in Neuronal Circuits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-(2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid (1-Benzyl-APDC) is a synthetic ligand primarily targeting the metabotropic glutamate receptor 6 (mGluR6). Despite its availability as a research chemical, comprehensive studies detailing its pharmacological profile in complex neuronal circuits remain limited. This technical guide synthesizes the currently available data on this compound, focusing on its known receptor interactions, the established signaling pathways of its primary target, and inferred potential effects within neuronal systems. Due to the scarcity of direct experimental evidence on this specific compound's actions in broader neural networks, this document leverages information on the well-characterized role of mGluR6 in the retina to extrapolate potential applications and areas for future investigation.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. This compound has been identified as a ligand for the Group III mGluRs, with a notable selectivity for mGluR6. This receptor subtype is uniquely and highly expressed in the dendrites of retinal ON-bipolar cells, where it is essential for the light-evoked signaling cascade that initiates the ON visual pathway. The study of selective mGluR6 ligands like this compound is therefore of significant interest for dissecting the function of this receptor and for the potential development of therapeutics targeting retinal disorders.

Quantitative Pharmacological Data

The available quantitative data for this compound is sparse and primarily focuses on its potency and selectivity at mGluR subtypes. These findings are summarized in the table below.

| Parameter | Receptor | Cell Line | Value | Reference |

| EC50 | mGluR6 | CHO cells | 20 µM | [1] |

| IC50 | mGluR2 | Not Specified | 200 µM | [1] |

Table 1: Potency and Selectivity of this compound. The EC50 (half-maximal effective concentration) indicates its potency as an agonist at mGluR6, while the IC50 (half-maximal inhibitory concentration) at mGluR2 suggests a weaker antagonist activity at this off-target receptor.

Mechanism of Action: The mGluR6 Signaling Pathway

The primary mechanism of action of this compound is inferred from its agonist activity at the mGluR6 receptor. In the retina, mGluR6 is a key component of the sign-inverting synapse between photoreceptors and ON-bipolar cells. In the dark, high levels of glutamate released from photoreceptors activate mGluR6. This initiates a G-protein-mediated signaling cascade that leads to the closure of a cation channel, resulting in hyperpolarization of the ON-bipolar cell.

The signaling pathway is as follows:

-

In the dark, glutamate binds to and activates the mGluR6 receptor on the dendritic tips of ON-bipolar cells.

-

The activated mGluR6 receptor, in turn, activates the G-protein Gαo.[2][3][4]

-

The activated Gαo subunit leads to the closure of the transient receptor potential melastatin 1 (TRPM1) cation channel.

-

Closure of the TRPM1 channel reduces the influx of cations, leading to hyperpolarization of the ON-bipolar cell and a reduction in its neurotransmitter release.

Upon illumination, photoreceptors hyperpolarize and reduce their glutamate release. This decrease in glutamate leads to the deactivation of mGluR6, allowing the TRPM1 channel to open, which depolarizes the ON-bipolar cell and increases its neurotransmitter release, thereby signaling the presence of light. As an agonist, this compound would mimic the effect of glutamate in this pathway, leading to the closure of the TRPM1 channel and hyperpolarization of the ON-bipolar cell.

Figure 1: mGluR6 Signaling Pathway in the Dark. Glutamate activates mGluR6, leading to Gαo activation and closure of the TRPM1 channel, causing hyperpolarization.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, a standard radioligand binding assay to determine its affinity for the mGluR6 receptor would likely follow the general principles outlined below.

Radioligand Competition Binding Assay for mGluR6

Objective: To determine the binding affinity (Ki) of this compound for the mGluR6 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human mGluR6 receptor (e.g., HEK293 or CHO cells).

-

A suitable radioligand with known affinity for mGluR6 (e.g., [3H]-L-AP4).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control: a high concentration of a known mGluR6 agonist (e.g., 1 mM L-glutamate).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing mGluR6 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

-

Incubation: To each well, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the corresponding concentration of this compound.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a Radioligand Competition Binding Assay. This diagram outlines the key steps to determine the binding affinity of a compound like this compound.

Inferred Pharmacological Profile in Neuronal Circuits

Given the potent agonist activity of this compound at mGluR6 and the receptor's specific localization, its primary effect in the central nervous system is expected to be within the retina.

-

Retinal Circuitry: By activating mGluR6, this compound would mimic the effect of sustained darkness on ON-bipolar cells, causing them to hyperpolarize and reduce their signaling to downstream retinal ganglion cells. This would effectively suppress the ON visual pathway. This action could be valuable in experimental settings to isolate and study the function of the OFF visual pathway. In conditions of retinal degeneration where photoreceptor death leads to a loss of glutamatergic input to bipolar cells, a low dose of an mGluR6 agonist has been shown to reduce pathological noise in the retinal circuitry. This suggests a potential therapeutic avenue for diseases like retinitis pigmentosa.

-

Extra-Retinal Circuits: While mGluR6 is predominantly expressed in the retina, some evidence suggests its presence in other brain regions, albeit at much lower levels. If functional mGluR6 receptors exist in other neuronal circuits, this compound could potentially modulate synaptic transmission in those areas. However, its relatively low potency (EC50 of 20 µM) might limit its effectiveness in vivo unless high local concentrations can be achieved.

-

Off-Target Effects: The antagonist activity of this compound at mGluR2 receptors (IC50 of 200 µM) is ten-fold weaker than its agonist activity at mGluR6. mGluR2 is a Group II mGluR that typically acts as a presynaptic autoreceptor to inhibit neurotransmitter release. Antagonism of mGluR2 would be expected to increase neurotransmitter release at synapses where it is expressed. Given the higher concentration required for this effect, it is less likely to be a primary mechanism of action but could contribute to the overall pharmacological profile at higher doses.

Conclusion and Future Directions

This compound is a selective agonist for the mGluR6 receptor with a demonstrated potency in the micromolar range. Its pharmacological profile is intrinsically linked to the function of mGluR6, primarily in the retinal ON-bipolar cells. While this makes it a potentially useful tool for studying retinal circuitry and exploring therapeutic strategies for retinal diseases, its broader effects on other neuronal circuits are largely unknown due to a lack of specific research.

Future investigations should focus on:

-

In vitro electrophysiology: Characterizing the effects of this compound on the membrane potential and synaptic transmission of isolated retinal bipolar cells.

-

In vivo studies: Assessing the impact of this compound on retinal function through techniques like electroretinography (ERG) in animal models.

-

Broader CNS screening: Investigating potential effects in other brain regions where mGluR6 may be expressed at low levels.

-

Pharmacokinetic profiling: Determining the stability, and brain penetrability of this compound to assess its suitability for in vivo applications.

A more complete understanding of the pharmacological profile of this compound will require these further detailed investigations to move beyond its current characterization as a selective mGluR6 ligand.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. jneurosci.org [jneurosci.org]

- 3. The Metabotropic Receptor mGluR6 May Signal Through Go, But Not Phosphodiesterase, in Retinal Bipolar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein coupling profile of mGluR6 and expression of G alpha proteins in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-APDC: A Selective Ligand for the Metabotropic Glutamate Receptor 6 (mGlu6)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Benzyl-APDC ((2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid) has emerged as a valuable pharmacological tool for the study of the metabotropic glutamate receptor 6 (mGlu6). This receptor, predominantly expressed in the retina, plays a crucial role in synaptic transmission between photoreceptors and ON-bipolar cells. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this selective mGlu6 receptor ligand in their investigations.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. The mGlu6 receptor is a member of Group III, which also includes mGlu4, mGlu7, and mGlu8 receptors. These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The mGlu6 receptor is of particular interest due to its highly localized expression in the dendritic tips of retinal ON-bipolar cells. This restricted expression pattern makes it a key player in the initial processing of visual signals. In the dark, photoreceptors continuously release glutamate, which activates mGlu6 receptors on ON-bipolar cells. This activation leads to the closure of transient receptor potential melastatin 1 (TRPM1) channels, resulting in hyperpolarization of the bipolar cell and a lack of signal transmission to the inner retina. In the presence of light, glutamate release from photoreceptors is reduced, leading to less mGlu6 receptor activation, the opening of TRPM1 channels, depolarization of the ON-bipolar cell, and the initiation of a neural signal representing light.

Given its critical role in visual processing, the mGlu6 receptor is a potential therapeutic target for various retinal disorders. The development of selective ligands, such as this compound, is therefore essential for elucidating the physiological and pathophysiological functions of this receptor and for the development of novel therapeutic strategies.

Pharmacological Profile of this compound

This compound is a potent and selective agonist of the mGlu6 receptor. Its pharmacological activity has been characterized through various in vitro assays.

Quantitative Data

The following table summarizes the available quantitative data for this compound at the human and rat mGlu6 receptors.

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| mGlu6 | Human | Radioligand Binding | pKi | 4.7 | [1] |

| mGlu6 | Rat | Functional (CHO cells) | pEC50 | 4.7 | [1] |

| mGlu2 | Rat | Functional | pIC50 (antagonist) | 3.7 | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher p-value indicates greater potency. The pIC50 value indicates the potency of this compound as an antagonist at the mGlu2 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the mGlu6 receptor.

Synthesis of (2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid (this compound)

Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the mGlu6 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human or rat mGlu6 receptor.

-

A suitable radioligand for the mGlu6 receptor (e.g., [³H]-L-AP4).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known mGlu6 ligand).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement in a Heterologous Expression System

This protocol describes a method to determine the functional potency (EC50) of this compound as an agonist at the Gi/o-coupled mGlu6 receptor by measuring changes in intracellular cAMP levels.

Materials:

-

A suitable host cell line (e.g., CHO-K1 or HEK293T) transiently or stably expressing the human or rat mGlu6 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture and Plating: Culture the mGlu6-expressing cells under appropriate conditions and seed them into a 96-well plate.

-

Compound Addition: On the day of the assay, replace the culture medium with a suitable assay buffer. Add varying concentrations of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. This is necessary because mGlu6 is a Gi/o-coupled receptor, and its activation will lead to an inhibition of adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.

-

Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

Electrophysiology in Retinal Bipolar Cells

This protocol provides a general framework for assessing the functional activity of this compound on native mGlu6 receptors in retinal bipolar cells using whole-cell patch-clamp electrophysiology.

Materials:

-

Retinal slices from an appropriate animal model (e.g., mouse or salamander).

-

Artificial cerebrospinal fluid (aCSF).

-

Patch pipettes filled with an appropriate internal solution.

-

Electrophysiology rig with an amplifier, micromanipulators, and data acquisition system.

-

This compound.

Procedure:

-

Slice Preparation: Prepare acute retinal slices and maintain them in oxygenated aCSF.

-

Cell Identification: Identify ON-bipolar cells in the inner nuclear layer of the retina based on their morphology and location.

-

Whole-Cell Recording: Establish a whole-cell patch-clamp recording from an identified ON-bipolar cell.

-

Drug Application: Perfuse the retinal slice with aCSF containing varying concentrations of this compound.

-

Data Acquisition: Record the membrane current or voltage in response to the application of this compound. Activation of mGlu6 receptors by this compound is expected to induce an outward current (due to the closure of TRPM1 channels) and hyperpolarization of the cell membrane.

-

Data Analysis: Measure the amplitude of the current or the change in membrane potential at different concentrations of this compound. Plot the response as a function of the logarithm of the drug concentration to determine the EC50 value.

Signaling Pathways and Visualizations

mGlu6 Receptor Signaling Pathway

Activation of the mGlu6 receptor by glutamate or an agonist like this compound initiates a G protein-mediated signaling cascade that ultimately leads to the closure of the TRPM1 cation channel.

Caption: mGlu6 receptor signaling cascade.

Experimental Workflow for Ligand Characterization

The characterization of a novel ligand like this compound typically follows a structured workflow to determine its binding and functional properties.

Caption: Workflow for characterizing this compound.

Logical Relationship of this compound Selectivity

This compound demonstrates selectivity for the mGlu6 receptor over other metabotropic glutamate receptor subtypes.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Benzyl-APDC

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-APDC, scientifically known as (2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid, is a synthetic organic compound that has garnered interest in neuropharmacology as a selective agonist for the metabotropic glutamate receptor 6 (mGluR6). This technical guide provides a comprehensive overview of its chemical structure, properties, and its interaction with the mGluR6 signaling pathway. Detailed experimental protocols for assays relevant to its biological characterization are also presented, along with a summary of available quantitative data.

Chemical Structure and Properties

This compound is a derivative of 4-aminopyrrolidine-2,4-dicarboxylic acid (APDC) with a benzyl group attached to the nitrogen at position 1 of the pyrrolidine ring. This substitution is critical for its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid | PubChem |

| Molecular Formula | C₁₃H₁₆N₂O₄ | PubChem |

| Molecular Weight | 264.28 g/mol | PubChem |

| CAS Number | 171336-76-8 | PubChem |

| ChEMBL ID | CHEMBL60238 | PubChem |

| Canonical SMILES | C1--INVALID-LINK--C(=O)O | PubChem |

| InChI Key | LYCSUAGKQMUTBR-ZWNOBZJWSA-N | PubChem |

| Topological Polar Surface Area | 104 Ų | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Pharmacological Profile: mGluR6 Agonism

This compound is characterized as a selective agonist for the metabotropic glutamate receptor 6 (mGluR6), a member of the Group III mGluRs.[1][2] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission in the central nervous system.

Quantitative Data

The potency of this compound at the mGluR6 receptor has been quantified in several studies. The available data is summarized in the table below.

Table 2: Quantitative Pharmacological Data for this compound

| Parameter | Species | Value | Assay Type | Reference |

| EC₅₀ | Rat | 20 µM | Functional Assay (in CHO cells) | [1] |

| pKi | Human | 4.7 | Radioligand Binding Assay | [3] |

| pEC₅₀ | Rat | 4.7 | Functional Assay | [3] |

Mechanism of Action and Signaling Pathway

The mGluR6 receptor is predominantly expressed in the retina, specifically on the dendritic tips of ON-bipolar cells. Its activation by an agonist like this compound initiates a signaling cascade that is critical for visual signal transduction.

The binding of this compound to mGluR6 activates the associated G-protein, Gαo. This activation leads to the closure of the transient receptor potential cation channel M1 (TRPM1). The closure of this non-selective cation channel results in the hyperpolarization of the ON-bipolar cell, which is a key step in the processing of light signals in the retina.

Figure 1. Simplified signaling pathway of mGluR6 activation by this compound.

Experimental Protocols

The following are representative experimental protocols for assays that can be used to characterize the activity of this compound at the mGluR6 receptor.

Radioligand Binding Assay (Hypothetical Protocol)

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound to the mGluR6 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the mGluR6 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human mGluR6 receptor.

-

A suitable radioligand for the mGluR6 receptor (e.g., [³H]-L-AP4, although its binding can be low).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known mGluR6 agonist like L-AP4).

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the binding buffer (for total binding), the non-specific binding control, or the serially diluted this compound.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. This compound | mGluR6激动剂 | MCE [medchemexpress.cn]

- 2. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In Vitro Characterization of 1-Benzyl-APDC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of 1-Benzyl-APDC, a selective agonist of the metabotropic glutamate receptor 6 (mGluR6). This document outlines the key pharmacological parameters, detailed experimental methodologies for its characterization, and the associated signaling pathways.

Core Data Presentation

The following tables summarize the quantitative data for the in vitro activity of this compound.

Table 1: Potency and Binding Affinity of this compound at mGluR6

| Parameter | Species | Value | Assay Type |

| EC₅₀ | Rat | 20 µM | Functional Assay |

| Ki | Human | 20 µM | Radioligand Binding Assay |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity | IC₅₀/EC₅₀ |

| mGluR1 | Not Reported | - |

| mGluR2 | Weak Antagonist | 200 µM[1] |

| mGluR3 | Not Reported | - |

| mGluR4 | Not Reported | - |

| mGluR5 | Not Reported | - |

| mGluR7 | Not Reported | - |

| mGluR8 | Not Reported | - |

Signaling Pathway

Activation of mGluR6 by this compound initiates a G-protein-mediated signaling cascade within retinal ON bipolar cells. This pathway is crucial for modulating the response to light. In the dark, glutamate released from photoreceptors activates mGluR6, leading to the closure of the TRPM1 cation channel and subsequent hyperpolarization of the bipolar cell. The binding of this compound mimics the effect of glutamate in this pathway.

References

Unveiling the Physiological Landscape of 1-Benzyl-APDC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-APDC is a synthetic compound recognized for its selective agonist activity at the metabotropic glutamate receptor 6 (mGluR6). While direct and extensive physiological studies on this compound are limited in publicly available literature, its targeted action on mGluR6 allows for a comprehensive inference of its physiological effects by examining the well-documented mGluR6 signaling cascade. This technical guide elucidates the physiological consequences of this compound application, focusing on its role in modulating the mGluR6 pathway, primarily within the context of retinal neuroscience where this receptor is most prominently expressed and studied. This document provides a detailed overview of the signaling pathway, expected physiological outcomes, and representative experimental protocols for investigating the effects of mGluR6 agonists like this compound.

Introduction to this compound

This compound, with the chemical name (2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid, is a pharmacological tool used to selectively activate the mGluR6 receptor.[1] As a Group III metabotropic glutamate receptor, mGluR6 is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic transmission, particularly in the retina. Understanding the physiological effects of this compound is intrinsically linked to understanding the function and downstream signaling of mGluR6.

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| CAS Number | 171336-76-8 | [1] |

| Primary Target | Metabotropic Glutamate Receptor 6 (mGluR6) | |

| Activity | Agonist |

The mGluR6 Signaling Pathway: The Core of this compound's Action

The primary physiological effects of this compound are mediated through the activation of the mGluR6 signaling cascade. In the retina, mGluR6 is localized to the dendritic tips of ON-bipolar cells and is crucial for the segregation of light signals into ON and OFF pathways.

In the dark, photoreceptors continuously release glutamate, which binds to and activates mGluR6 on ON-bipolar cells. This activation initiates a G-protein signaling cascade that leads to the closure of a cation channel, resulting in hyperpolarization of the ON-bipolar cell. The key molecular players in this pathway are:

-

Metabotropic Glutamate Receptor 6 (mGluR6): A GPCR that binds glutamate and, in this context, this compound.

-

G-protein Gαo: A member of the Gi/o family of G-proteins that is coupled to mGluR6. Upon receptor activation, the α-subunit (Gαo) dissociates and initiates downstream signaling.

-

Transient Receptor Potential Melastatin 1 (TRPM1) Channel: A non-selective cation channel that is the primary effector of the mGluR6 pathway. In the absence of mGluR6 activation (i.e., in the light), the TRPM1 channel is open, allowing for cation influx and depolarization of the ON-bipolar cell.

The application of this compound mimics the effect of glutamate at the mGluR6 receptor, leading to the closure of TRPM1 channels and hyperpolarization of ON-bipolar cells.

Physiological Effects of this compound

Based on its mechanism of action, the application of this compound is expected to produce the following physiological effects, primarily observable in the retina:

-

Hyperpolarization of ON-Bipolar Cells: By closing TRPM1 channels, this compound will cause a decrease in cation influx, leading to a more negative membrane potential in these cells.

-

Inhibition of the ON Pathway: The hyperpolarization of ON-bipolar cells prevents them from signaling to downstream retinal ganglion cells, effectively suppressing the "ON" signal in response to light decrements.

-

Modulation of Visual Signal Fidelity: In pathological conditions such as retinitis pigmentosa, where photoreceptor degeneration leads to reduced glutamate release and increased noise, low doses of an mGluR6 agonist have been shown to reduce circuit noise and preserve synaptic gain. This suggests that this compound could have a similar modulatory role.

Table 2: Predicted Physiological Effects of this compound in Retinal ON-Bipolar Cells

| Physiological Parameter | Effect of this compound | Underlying Mechanism |

| Membrane Potential | Hyperpolarization | Closure of TRPM1 cation channels |

| Cation Influx (Na⁺, Ca²⁺) | Decreased | Inhibition of TRPM1 channel activity |

| Neurotransmitter Release | Decreased | Hyperpolarization reduces vesicle fusion |

| Light Response (ON Pathway) | Suppressed | Inhibition of ON-bipolar cell depolarization |

Experimental Protocols

Investigating the physiological effects of this compound involves a variety of electrophysiological and imaging techniques. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology in Retinal Slices

This technique allows for the direct measurement of ion channel activity and membrane potential in individual ON-bipolar cells.

Objective: To measure the effect of this compound on the membrane current and potential of ON-bipolar cells.

Materials:

-

This compound hydrochloride

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for patch pipette

-

Vibratome for slicing retinal tissue

-

Patch-clamp amplifier and data acquisition system

-

Microscope with differential interference contrast (DIC) optics

Protocol:

-

Tissue Preparation: Euthanize the animal model (e.g., mouse, rabbit) in accordance with institutional guidelines. Enucleate the eyes and dissect the retina in ice-cold, oxygenated aCSF. Embed the retina in low-melting-point agarose and prepare 200-250 µm thick vertical slices using a vibratome.

-

Recording: Transfer a retinal slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature. Identify ON-bipolar cells based on their morphology and location in the inner nuclear layer.

-

Whole-Cell Configuration: Using a glass micropipette filled with intracellular solution, establish a gigaseal with the membrane of an ON-bipolar cell. Rupture the membrane patch to achieve the whole-cell configuration.

-

Data Acquisition: Record baseline membrane current or potential. Apply this compound (e.g., 10-100 µM) to the bath via the perfusion system. Record the changes in membrane current (in voltage-clamp mode) or membrane potential (in current-clamp mode).

-

Data Analysis: Analyze the change in holding current or the degree of hyperpolarization induced by this compound.

In Vivo Electroretinography (ERG)

ERG is a non-invasive technique to assess the function of the retina in a living animal.

Objective: To evaluate the effect of this compound on the overall light-evoked response of the retina.

Materials:

-

This compound hydrochloride

-

Anesthetic

-

Ganzfeld dome light stimulator

-

ERG recording system with corneal electrodes

Protocol:

-

Animal Preparation: Dark-adapt the animal for at least 12 hours. Anesthetize the animal and place it on a heated platform to maintain body temperature.

-

Electrode Placement: Place a corneal electrode on the eye, a reference electrode on the forehead, and a ground electrode on the tail.

-

Baseline ERG: Record baseline ERG responses to a series of light flashes of increasing intensity. The b-wave of the ERG is a key indicator of ON-bipolar cell function.

-

Drug Administration: Administer this compound via intravitreal injection or systemic administration.

-

Post-Drug ERG: After a suitable incubation period, record ERG responses again using the same light stimuli.

-

Data Analysis: Compare the amplitude and implicit time of the b-wave before and after this compound administration. A reduction in the b-wave amplitude would be expected.

Conclusion

This compound serves as a valuable pharmacological tool for the specific activation of the mGluR6 receptor. Its physiological effects are primarily dictated by the downstream signaling of this receptor, leading to the modulation of the TRPM1 cation channel and the hyperpolarization of retinal ON-bipolar cells. This action has significant implications for visual signal processing and presents a potential therapeutic avenue for retinal diseases characterized by circuit noise. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this compound and other mGluR6 agonists, facilitating further research into the intricacies of retinal function and the development of novel therapeutic strategies.

References

Preliminary Studies on 1-Benzyl-APDC in Primary Neuronal Cultures: A Technical Guide

Disclaimer: As of late 2025, specific studies on the effects of 1-Benzyl-APDC in primary neuronal cultures are not available in the published scientific literature. This technical guide is a synthesized document based on the known pharmacology of the parent compound, 2-amino-5-phosphonovaleric acid (APDC), and established experimental protocols for assessing novel neuroprotective agents in primary neuronal cultures. The data presented herein is illustrative and hypothetical.

Introduction

Excitotoxicity, the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate, is a key mechanism in various neurological disorders, including stroke and neurodegenerative diseases. Ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype, are central to excitotoxic cascades.[1][2][3] Antagonists of these receptors have been a major focus of neuroprotective drug discovery.[4]

This compound (1-Benzyl-4-aminopiperidine-2,4-dicarboxylic acid) is a derivative of APDC, a known glutamate analog. The addition of a benzyl group may alter its potency, selectivity, and pharmacokinetic properties. This guide outlines preliminary studies to characterize the neuroprotective potential and mechanism of action of this compound in primary neuronal cultures.

Hypothesized Mechanism of Action

Based on its structural similarity to APDC, it is hypothesized that this compound acts as an antagonist at the glutamate binding site of NMDA receptors.[2] By blocking this receptor, this compound is expected to inhibit excessive calcium influx into neurons, a critical step in the excitotoxic pathway, thereby preventing downstream events such as mitochondrial dysfunction and activation of cell death pathways.

Data Presentation

The following tables summarize hypothetical quantitative data from preliminary studies on this compound.

Table 1: Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Glutamate) |

| Control (Vehicle) | - | 100 ± 4.5 | 0 ± 5.2 |

| Glutamate | 100 | 42 ± 5.1 | 100 ± 8.3 |

| Glutamate + this compound | 1 | 55 ± 4.8 | 78 ± 6.1 |

| Glutamate + this compound | 10 | 78 ± 3.9 | 35 ± 4.7 |

| Glutamate + this compound | 50 | 89 ± 4.2 | 15 ± 3.9 |

| Glutamate + APV (Control) | 50 | 92 ± 3.7 | 11 ± 3.2 |

Data are presented as mean ± SEM. Neuronal viability was assessed by MTT assay 24 hours after a 40-minute exposure to glutamate. Lactate Dehydrogenase (LDH) release was measured in the culture medium as an indicator of cell death. APV (DL-2-amino-5-phosphonovalerate) is a standard NMDA receptor antagonist.

Table 2: Effect of this compound on NMDA-Induced Intracellular Calcium Influx in Primary Hippocampal Neurons

| Treatment Group | Concentration (µM) | Peak [Ca²⁺]i (F/F₀) |

| Control (Vehicle) | - | 1.05 ± 0.08 |

| NMDA | 50 | 3.85 ± 0.21 |

| NMDA + this compound | 1 | 3.10 ± 0.19 |

| NMDA + this compound | 10 | 1.95 ± 0.15 |

| NMDA + this compound | 50 | 1.25 ± 0.11 |

Data are presented as mean ± SEM. Intracellular calcium concentration ([Ca²⁺]i) was measured using a fluorescent calcium indicator. F/F₀ represents the ratio of fluorescence intensity after NMDA application to the baseline fluorescence.

Experimental Protocols

Primary Neuronal Culture Preparation

Primary cortical or hippocampal neurons are prepared from embryonic day 18 (E18) rat embryos.

-

Dissection: Dissect hippocampi or cortices from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissociation: Mince the tissue and incubate in a dissociation solution containing papain and DNase I for 20-30 minutes at 37°C.

-

Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto poly-D-lysine-coated 96-well plates or glass coverslips at a density of 50,000-100,000 cells/cm².

-

Maintenance: Maintain the cultures in Neurobasal medium supplemented with B27, GlutaMax, and penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂ for 9-10 days before experiments.

Neuroprotection Assay (Glutamate Excitotoxicity Model)

-

Pre-treatment: On day in vitro (DIV) 9, replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle. Incubate for 1 hour.

-

Excitotoxic Insult: Add glutamate to a final concentration of 100 µM and incubate for 40 minutes at 37°C.

-

Washout: Remove the glutamate-containing medium and replace it with the original pre-treatment medium (containing this compound or vehicle).

-

Incubation: Return the cultures to the incubator for 24 hours.

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

LDH Assay: Collect the culture supernatant and measure LDH activity using a commercially available kit.

-

Intracellular Calcium Imaging

-

Dye Loading: On DIV 10, incubate neurons grown on glass coverslips with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a buffered saline solution for 30-45 minutes at 37°C.

-

Baseline Measurement: Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope. Perfuse with a standard extracellular solution and record baseline fluorescence for 2-5 minutes.

-

Stimulation: Perfuse the cells with a solution containing 50 µM NMDA with or without pre-incubated this compound.

-

Data Acquisition: Capture fluorescence images every 2-5 seconds.

-

Analysis: Measure the change in fluorescence intensity over time in individual neurons. The data is typically expressed as the ratio of fluorescence relative to the baseline (F/F₀).

Visualizations

Signaling Pathways

Caption: Hypothesized signaling pathway for this compound neuroprotection.

Experimental Workflow

Caption: General experimental workflow for neuroprotection assays.

References

- 1. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate Receptor Activity Is Required for Normal Development of Tectal Cell Dendrites In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of glutamate neurotoxicity in cortical cell culture: attenuation by NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-Benzyl-APDC Hydrochloride Salt: Properties and Usage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and potential research applications of 1-Benzyl-APDC hydrochloride salt, a selective ligand for the metabotropic glutamate receptor 6 (mGlu6).

Core Properties of this compound Hydrochloride Salt

This compound hydrochloride salt, also known as 1-Benzyl-(2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid hydrochloride, is a key tool for investigating the function of the mGlu6 receptor. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | 1-Benzyl-(2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid hydrochloride | Santa Cruz Biotechnology[1] |

| CAS Number | 345296-09-5 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₃H₁₆N₂O₄•HCl | Santa Cruz Biotechnology[1] |

| Molecular Weight | 300.8 g/mol | Santa Cruz Biotechnology[1] |

Below are the computed physicochemical properties for the free base form, this compound.

| Property | Value | Source |

| Molecular Weight | 264.28 g/mol | PubChem[2] |

| XLogP3 | -4.5 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 264.11100700 Da | PubChem |

| Monoisotopic Mass | 264.11100700 Da | PubChem |

| Topological Polar Surface Area | 104 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| Complexity | 368 | PubChem |

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the metabotropic glutamate receptor 6 (mGlu6), a member of the Group III mGlu receptors. The primary and best-characterized role of mGlu6 is in the retina, specifically at the synapse between photoreceptors and ON-bipolar cells.

In the dark, photoreceptors continuously release glutamate, which binds to mGlu6 receptors on ON-bipolar cells. Activation of the mGlu6 receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade. The receptor is coupled to the Gαo subunit of a heterotrimeric G-protein. This activation leads to the closure of the transient receptor potential cation channel M1 (TRPM1), resulting in the hyperpolarization of the ON-bipolar cell. This signaling pathway is crucial for the "sign-inverting" nature of the photoreceptor-to-ON-bipolar-cell synapse.

Quantitative Data: Binding Affinity

The affinity of this compound for the mGlu6 receptor has been characterized, although the reported potency is in the micromolar range.

| Target | Species | Assay Type | Value (nM) | Parameter | Source |

| mGlu6 Receptor | Human | Ki | 20000 | pKi = 4.7 | IUPHAR/BPS Guide to PHARMACOLOGY |

| mGlu6 Receptor | Rat | EC₅₀ | 20000 | pEC₅₀ = 4.7 | IUPHAR/BPS Guide to PHARMACOLOGY |

Experimental Protocols

Experimental Workflow for Characterizing this compound Effects on Retinal Slices

Representative Electrophysiology Protocol

This protocol outlines a method for assessing the effect of this compound on the electrical activity of ON-bipolar cells in retinal slices using whole-cell patch-clamp recording.

1. Retinal Slice Preparation:

-

Euthanize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Enucleate the eyes and dissect the retinas in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). The aCSF composition is typically (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.

-

Embed the retina in low-melting-point agarose and cut vertical slices (e.g., 200 µm thickness) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

2. Whole-Cell Patch-Clamp Recording:

-

Transfer a retinal slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature.

-

Visualize ON-bipolar cells using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-8 MΩ when filled with an internal solution. The internal solution may contain (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.5 Na-GTP, and 10 phosphocreatine, with the pH adjusted to 7.2-7.3 with KOH.

-

Establish a whole-cell patch-clamp configuration on an identified ON-bipolar cell.

3. Data Acquisition and Drug Application:

-

Record the membrane potential or holding current in current-clamp or voltage-clamp mode, respectively.

-

After establishing a stable baseline recording for several minutes, switch the perfusion to aCSF containing the desired concentration of this compound hydrochloride salt.

-

Record the cellular response to the drug application for a sufficient duration to observe the full effect.

-

To test for reversibility, perfuse the slice with the original aCSF to wash out the compound.

4. Data Analysis:

-

Analyze the recorded traces to quantify changes in the resting membrane potential, input resistance, and the amplitude and frequency of any spontaneous or light-evoked synaptic activity.

-

Compare the cellular properties before, during, and after the application of this compound to determine its effect on the ON-bipolar cell.

Usage and Applications

This compound hydrochloride salt is primarily used in research settings to:

-

Selectively activate mGlu6 receptors: Its selectivity allows for the specific investigation of the roles of this receptor in synaptic transmission and plasticity.

-

Study the function of the retinal ON-pathway: By activating mGlu6, researchers can mimic the effects of glutamate release from photoreceptors and study the downstream signaling in ON-bipolar cells.

-

Investigate potential therapeutic strategies for retinal diseases: Understanding the modulation of the mGlu6 pathway is relevant for diseases involving photoreceptor degeneration, where the glutamatergic signal is altered.

-

Explore non-retinal functions of mGlu6: While predominantly studied in the retina, evidence suggests mGlu6 may be present in other parts of the central nervous system, and this compound can be a tool to probe its function in these regions.

Disclaimer: this compound hydrochloride salt is intended for research use only and is not for diagnostic or therapeutic use in humans. Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures when handling this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-APDC in Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-APDC is a synthetic organic compound that acts as a selective ligand for metabotropic glutamate receptors (mGluRs). Specifically, it has been identified as a selective ligand for the mGlu6 receptor, which belongs to the Group III mGluRs. However, its structural similarity to APDC, a known Group II mGluR agonist, suggests potential activity at these receptors as well. Group II mGluRs (mGluR2 and mGluR3) are G-protein coupled receptors that are negatively coupled to adenylyl cyclase.[1][2] Their activation typically leads to a reduction in neurotransmitter release from presynaptic terminals, making them a target for modulating synaptic transmission and neuronal excitability.

These application notes provide a detailed, representative protocol for the application of this compound in acute brain slice electrophysiology. Given the limited specific data on this compound, this protocol is based on established methods for other Group II mGluR agonists. Researchers should consider this a starting point and may need to optimize parameters, such as concentration, for their specific experimental needs.

Data Presentation: Quantitative Data for Group II mGluR Agonists

The following table summarizes typical concentrations and observed effects for commonly used Group II mGluR agonists in brain slice electrophysiology. This data can serve as a reference for designing experiments with this compound.

| Agonist | Concentration Range (µM) | Brain Region(s) Studied | Key Electrophysiological Effects | Reference(s) |

| (2R,4R)-APDC | 0.3 - 10 | Prefrontal Cortex, Hippocampus | Potentiation of NMDA receptor function, decreased glutamate release. | [3][4] |

| LY354740 | 0.1 - 1.0 | Cortex, Inferior Colliculus | Inhibition of spontaneous epileptiform discharges, enhancement of sound-evoked and spontaneous neuronal firing. | [5] |

| LY379268 | 1 - 10 | Inferior Colliculus, Hippocampus | Reduction in EPSC and IPSC amplitudes, anticonvulsant effects. | |

| DCG-IV | 0.1 - 10 | Nucleus Accumbens, Hippocampus | Potent agonist at mGluR2 and mGluR3. |

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices from rodents, a standard procedure for ex vivo electrophysiological recordings.

Materials:

-

Anesthetizing agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Rodent (mouse or rat)

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Carbogen gas (95% O2 / 5% CO2)

-

Ice-cold cutting solution (see table below)

-

Artificial cerebrospinal fluid (aCSF) (see table below)

-

Recovery chamber

-

Holding chamber

Solutions:

| Solution | Component | Concentration (mM) |

| Cutting Solution (Glycerol-based) | Glycerol | 220 |

| KCl | 2.5 | |

| NaH2PO4·H2O | 1.25 | |

| NaHCO3 | 25 | |

| CaCl2·2H2O | 0.5 | |

| MgCl2·6H2O | 7 | |

| D-glucose | 20 | |

| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 125 |

| KCl | 2.5 | |

| NaH2PO4·H2O | 1.25 | |

| NaHCO3 | 25 | |

| CaCl2·2H2O | 2.5 | |

| MgCl2·6H2O | 1.3 | |

| D-glucose | 10 |

Procedure:

-

Prepare ice-cold cutting solution and aCSF, and continuously bubble both with carbogen for at least 15-30 minutes prior to use.

-

Deeply anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated cutting solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.

-

Mount the brain onto the vibratome stage.

-

Section the brain into desired thickness (typically 250-400 µm) in the ice-cold cutting solution.

-

Transfer the slices to a recovery chamber containing aCSF at 34°C for 30 minutes.

-

Move the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording

This section outlines the whole-cell patch-clamp recording technique to measure synaptic currents.

Materials:

-

Upright microscope with DIC optics

-

Micromanipulators

-

Patch-clamp amplifier and digitizer

-

Recording chamber

-

Perfusion system

-

Glass capillaries for patch pipettes

-

Pipette puller

-

Intracellular solution (see table below)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and then diluted in aCSF)

Intracellular Solution (K-Gluconate based for current-clamp):

| Component | Concentration (mM) |

| K-Gluconate | 135 |

| KCl | 10 |

| HEPES | 10 |

| EGTA | 0.5 |

| Mg-ATP | 2 |

| Na-GTP | 0.2 |

| Na2-Phosphocreatine | 4 |

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-4 mL/min.

-

Visualize neurons within the desired brain region using the microscope.

-

Pull patch pipettes from glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Form a Giga-ohm seal ( >1 GΩ) with the cell membrane.

-

Rupture the membrane to achieve whole-cell configuration.

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, sEPSCs or eEPSCs).

-

Bath-apply this compound at the desired concentration through the perfusion system.

-

Record the changes in synaptic activity in the presence of the compound.

-

Wash out the compound by perfusing with regular aCSF to observe recovery.

Mandatory Visualizations

Caption: Signaling pathway of Group II mGluR activation.

Caption: Experimental workflow for brain slice electrophysiology.

References

- 1. Group II metabotropic glutamate receptor activation is required for normal hippocampal mossy fibre development in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Group 2 Metabotropic Glutamate Receptors Reduces Behavioral and Electrographic Correlates of Pilocarpine Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group II Metabotropic Glutamate Receptors Modulate Sound Evoked and Spontaneous Activity in the Mouse Inferior Colliculus | eNeuro [eneuro.org]

Application Notes and Protocols for Studying mGluR6 Currents with 1-Benzyl-APDC using Patch-Clamp Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 6 (mGluR6) is a key component of the ON-bipolar cell signaling pathway in the retina, responsible for initiating the "ON" response to light. In darkness, glutamate released from photoreceptors activates mGluR6, a G-protein coupled receptor, which leads to the closure of the transient receptor potential melastatin 1 (TRPM1) cation channel and hyperpolarization of the ON-bipolar cell. When light reduces glutamate release, mGluR6 becomes inactive, allowing TRPM1 channels to open, resulting in cation influx and depolarization of the cell.[1][2] 1-Benzyl-APDC is an agonist for mGluR6, with a reported EC50 of 20 µM in Chinese Hamster Ovary (CHO) cells expressing the receptor. It acts as a weak antagonist for mGluR2 with an IC50 of 200 µM. These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp recordings to study mGluR6-mediated currents in retinal bipolar cells.

Data Presentation

| Parameter | Expected Effect of this compound | Reporting Template |

| EC50 | Concentration-dependent activation of mGluR6 | Report EC50 value in µM with 95% confidence intervals. Reference EC50 in CHO cells: 20 µM. |

| Current Amplitude | Dose-dependent suppression of the standing inward current (or induction of an outward current) | Report mean current amplitude (in pA) at various concentrations. |

| Current Kinetics | Activation and deactivation kinetics | Report rise time (10-90%) and decay time constants (τ) in ms. |

| Reversal Potential | No significant change expected | Report the reversal potential in mV. |

| Antagonist Blockade | Current suppression should be blocked by a specific mGluR6 antagonist (e.g., CPPG) | Report percentage of blockade at a given antagonist concentration. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR6 signaling cascade and the experimental workflow for patch-clamp recordings.

Caption: mGluR6 signaling pathway in retinal ON-bipolar cells.

Caption: Experimental workflow for patch-clamp recording of mGluR6 currents.

Experimental Protocols

Retinal Slice Preparation

This protocol is adapted from standard procedures for preparing mammalian retinal slices.[3]

Materials:

-

Ames' medium, bubbled with 95% O2 / 5% CO2

-

Low-gelling-temperature agarose

-

Vibrating microtome

-

Dissection tools

Procedure:

-

Euthanize the animal in accordance with institutional guidelines.

-

Enucleate the eyes and place them in ice-cold, oxygenated Ames' medium.

-

Dissect the retina from the eyecup under dim red light to preserve photoreceptor function.

-

Embed the retina in low-gelling-temperature agarose.

-

Cut the embedded retina into 200-250 µm thick slices using a vibrating microtome in ice-cold Ames' medium.

-

Transfer the slices to a holding chamber with oxygenated Ames' medium at room temperature and allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for obtaining whole-cell recordings from ON-bipolar cells.

Solutions:

-

Extracellular Solution (Ames' Medium): (in mM) 120 NaCl, 3.1 KCl, 0.5 KH2PO4, 23 NaHCO3, 1.2 MgSO4, 1.15 CaCl2, 10 D-glucose. Bubbled with 95% O2 / 5% CO2.

-

Intracellular Solution: (in mM) 120 K-Gluconate, 10 KCl, 1 MgCl2, 0.1 CaCl2, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.5 GTP-Na. pH adjusted to 7.2 with KOH, osmolarity adjusted to ~280 mOsm.

Procedure:

-

Transfer a retinal slice to the recording chamber on the stage of an upright microscope equipped with DIC optics and a perfusion system.

-

Continuously perfuse the slice with oxygenated Ames' medium at a rate of 2-3 ml/min.

-

Identify ON-bipolar cells in the inner nuclear layer based on their morphology and location.[4]

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-8 MΩ when filled with the intracellular solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a Giga-ohm seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the cell at -60 mV.

-

Allow the cell to stabilize for a few minutes before starting the recording protocol.

Application of this compound and Data Acquisition

Procedure:

-

Record a stable baseline current for at least 2-3 minutes. In ON-bipolar cells, a standing inward current carried by TRPM1 channels should be present.[1]

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO, check solubility data) and dilute to the final desired concentrations in the extracellular solution immediately before use.

-

Bath-apply this compound at various concentrations (e.g., starting from 1 µM and increasing to 100 µM to generate a dose-response curve). The known EC50 of 20 µM in a heterologous system can serve as a midpoint reference.

-

Record the change in holding current. Activation of mGluR6 by this compound is expected to cause a closure of the TRPM1 channels, resulting in a reduction of the inward current (or an apparent outward current).

-

To confirm the specificity of the response, after observing the effect of this compound, co-apply a specific mGluR6 antagonist, such as (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG), to see if the effect of this compound is reversed.

-

After each application, perform a washout with the control extracellular solution until the baseline current is recovered.

-

Acquire data using appropriate software (e.g., pCLAMP, AxoGraph). Digitize the data at 10 kHz and filter at 2 kHz.

-

Analyze the data to determine the amplitude, kinetics, and dose-response relationship of the this compound-induced currents.

Conclusion

This document provides a comprehensive guide for utilizing this compound as an agonist to study mGluR6-mediated currents in retinal ON-bipolar cells via patch-clamp electrophysiology. The provided protocols for retinal slice preparation, whole-cell recording, and drug application are based on established methodologies in the field. While specific quantitative data for this compound in native retinal neurons is currently limited, the outlined procedures and data presentation templates will enable researchers to systematically investigate its effects and contribute valuable data to the understanding of mGluR6 pharmacology and its role in visual signal processing.

References

- 1. TRPM1: The endpoint of the mGluR6 signal transduction cascade in retinal ON-bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinal Neurochemistry [mdpi.com]

- 3. Patch Clamp Recordings from Mouse Retinal Neurons in a Dark-adapted Slice Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restoring the ON Switch in Blind Retinas: Opto-mGluR6, a Next-Generation, Cell-Tailored Optogenetic Tool - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Benzyl-APDC in Isolated Retinal Preparations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the application of 1-Benzyl-APDC, a selective metabotropic glutamate receptor 6 (mGluR6) agonist, to isolated retinal preparations. The protocols outlined below are based on established methodologies for studying the effects of mGluR agonists on retinal neurons and are intended to assist researchers in investigating the functional roles of mGluR6 in retinal circuitry.

Introduction

This compound is a selective agonist for the mGluR6 receptor, a G-protein coupled receptor primarily expressed in the dendrites of ON-bipolar cells in the retina.[1] Activation of mGluR6 by glutamate released from photoreceptors in the dark leads to the closure of a non-selective cation channel, resulting in hyperpolarization of the ON-bipolar cell.[1][2] In the presence of light, reduced glutamate release leads to the opening of these channels and subsequent depolarization of the ON-bipolar cells.[2] This sign-inverting synapse is crucial for establishing the parallel ON and OFF pathways of vision.[1]

Studying the effects of this compound on isolated retinal preparations can provide valuable insights into the function of the ON-pathway, synaptic transmission between photoreceptors and bipolar cells, and the potential therapeutic applications of mGluR6 modulators in retinal diseases.

Data Presentation

While specific quantitative data for this compound is not yet extensively published, the following table summarizes typical quantitative data obtained from studies using the well-characterized mGluR6 agonist, L-2-amino-4-phosphonobutyric acid (L-AP4), which can serve as a reference for expected outcomes with this compound.

| Parameter | Agonist and Concentration | Preparation | Observed Effect | Reference |

| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | L-AP4 (50 nM) | Whole-mount mouse retina | Reduced noise in ONα retinal ganglion cells. | |

| Light-Evoked EPSC Amplitude | L-AP4 (50 nM) | Whole-mount mouse retina | No significant alteration in ONα retinal ganglion cells. | |

| ON-Bipolar Cell Membrane Potential | L-AP4 | Isolated salamander retinal slices | Hyperpolarization. | |

| Electroretinogram (ERG) b-wave | L-AP4 | In vivo mouse | Abolition of the b-wave, which reflects ON-bipolar cell activity. |

Experimental Protocols

Protocol 1: Preparation of Isolated Whole-Mount Retina for Electrophysiology

This protocol describes the dissection and mounting of a whole retina for subsequent electrophysiological recording and drug application.

Materials:

-

Vertebrate animal model (e.g., mouse, rat, rabbit)

-

Ames' medium (Sigma-Aldrich)

-

Carbogen gas (95% O2 / 5% CO2)

-

Dissection microscope

-

Fine dissection tools (scissors, forceps)

-

Superfusion chamber

-

Anesthesia solution

Procedure:

-

Animal Euthanasia and Eye Enucleation: Euthanize the animal in accordance with institutional guidelines. Immediately enucleate the eyes and place them in chilled, carbogen-gassed Ames' medium.

-

Dissection: Under dim red light, perform the dissection in a petri dish filled with chilled, carbogented Ames' medium.

-

Make an incision at the limbus.

-

Remove the cornea, lens, and vitreous humor.

-

Carefully separate the retina from the retinal pigment epithelium (RPE) and sclera.

-

Make four relaxing incisions in the retina to allow it to be flattened.

-

-

Mounting: Transfer the isolated retina to a superfusion chamber with the ganglion cell layer facing up.